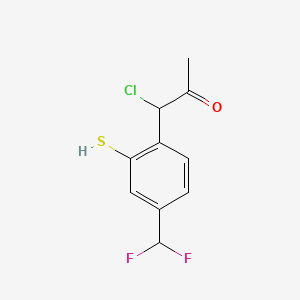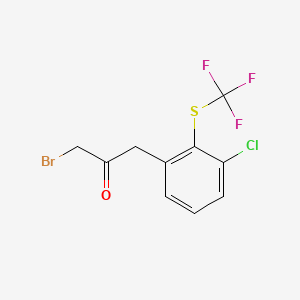
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS. It is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a compound of interest in various chemical and industrial applications .
Métodos De Preparación
The synthesis of 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Análisis De Reacciones Químicas
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by palladium or other transition metal catalysts.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic compounds. The major products formed depend on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-Bromo-3-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one stands out due to its unique combination of bromine, chlorine, and trifluoromethylthio groups. Similar compounds include:
1-Bromo-3-(trifluoromethyl)benzene: Lacks the chlorine and additional functional groups, making it less versatile in certain applications.
3-Chloro-2-(trifluoromethylthio)benzene: Does not contain the bromine atom, limiting its reactivity in substitution reactions.
These comparisons highlight the unique properties and versatility of this compound in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C10H7BrClF3OS |
|---|---|
Peso molecular |
347.58 g/mol |
Nombre IUPAC |
1-bromo-3-[3-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c11-5-7(16)4-6-2-1-3-8(12)9(6)17-10(13,14)15/h1-3H,4-5H2 |
Clave InChI |
ATZMUYLWAVVBOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)SC(F)(F)F)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


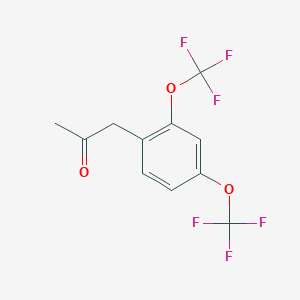
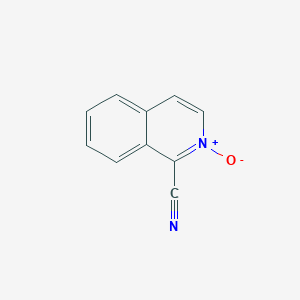
![2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
![N-(2-cyanopyrrol-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide](/img/structure/B14053519.png)
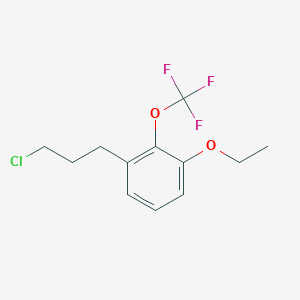
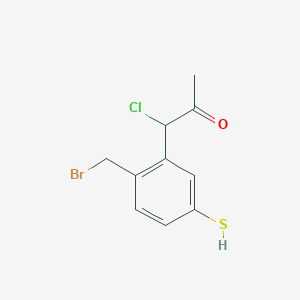
![[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14053531.png)
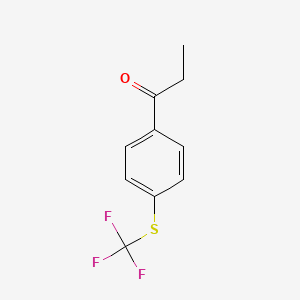
![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)
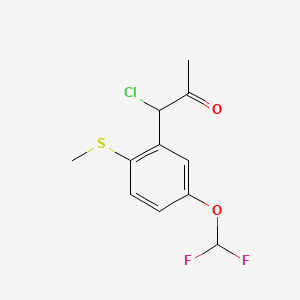
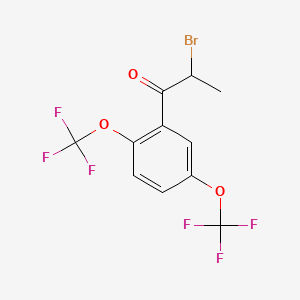

![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)
